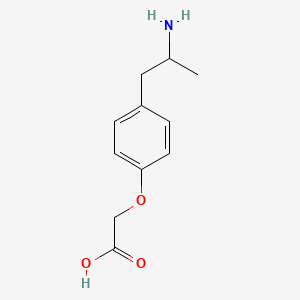

rac. 4-(2-Aminopropyl)phenoxyacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-[4-(2-aminopropyl)phenoxy]acetic acid |

InChI |

InChI=1S/C11H15NO3/c1-8(12)6-9-2-4-10(5-3-9)15-7-11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14) |

InChI Key |

HMCCYNHFOXVGQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies for Rac. 4 2 Aminopropyl Phenoxyacetic Acid and Analogues

Established Synthetic Pathways to Phenoxyacetic Acid Derivatives

The phenoxyacetic acid moiety is a common scaffold in various chemical fields, and its synthesis is well-documented. Methodologies range from traditional condensation reactions to more modern, efficiency-focused approaches.

Conventional Chemical Synthesis Methodologies

The most prominent and historically significant method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by a phenoxide ion.

The process begins with the deprotonation of a substituted phenol (B47542) using a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the characteristic ether linkage of the phenoxyacetic acid structure. The reaction is typically conducted by heating the reactants in a suitable solvent. For instance, a common procedure involves reacting the sodium salt of a phenol with an aqueous solution of sodium chloroacetate and heating the mixture under reflux for several hours google.com. Following the reaction, acidification with a strong acid, like hydrochloric acid (HCl), is necessary to protonate the carboxylate and precipitate the final phenoxyacetic acid product google.comgoogle.com.

The general mechanism for this SN2 reaction is as follows:

Deprotonation: Ar-OH + NaOH → Ar-O⁻Na⁺ + H₂O

Nucleophilic Attack: Ar-O⁻Na⁺ + ClCH₂COOH → Ar-OCH₂COONa + NaCl

Acidification: Ar-OCH₂COONa + HCl → Ar-OCH₂COOH + NaCl

This method is broadly applicable for both symmetrical and asymmetrical ethers and remains a cornerstone of laboratory and industrial synthesis of these scaffolds.

Sustainable and Green Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for synthesizing phenoxyacetic acids. Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating.

Microwave irradiation can dramatically reduce reaction times and, in some cases, allow the reaction to proceed in the absence of a solvent. For the synthesis of substituted phenoxyacetic acids, microwave-assisted nucleophilic substitution has been shown to provide very good yields in extremely short reaction times, often in an open vessel without any solvent jetir.org. This solvent-free approach minimizes waste and simplifies the purification process. Comparisons between microwave-activated and classical synthesis have demonstrated the significant advantages of the former, highlighting it as a safe, convenient, and eco-friendly method jetir.org.

Synthesis of the rac. 4-(2-Aminopropyl)phenoxyacetic Acid Scaffold

The synthesis of the target molecule, this compound, requires a multi-step approach that combines the formation of the aminopropyl-substituted phenol with the subsequent etherification to attach the acetic acid moiety.

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of the target compound involves two primary disconnections:

Ether Bond Disconnection: The C-O ether bond of the phenoxyacetic acid is disconnected using the principles of the Williamson ether synthesis. This leads to two key precursors: 4-(2-aminopropyl)phenol (also known as p-hydroxyamphetamine or norpholedrine) chemicalbook.comebi.ac.uk and a haloacetic acid equivalent (e.g., chloroacetic acid).

Amine Bond Disconnection: The C-N bond in the 4-(2-aminopropyl)phenol precursor can be disconnected via a reductive amination pathway. This identifies 4-hydroxyphenylacetone as the ketone precursor and an ammonia source for the primary amine.

This analysis reveals a convergent synthetic strategy: the independent synthesis of the key intermediate, 4-(2-aminopropyl)phenol, followed by its reaction with chloroacetic acid to yield the final product. The synthesis of 4-(2-aminopropyl)phenol from 4-hydroxyphenylacetone via reductive amination is a critical step. This transformation involves the reaction of the ketone with an amine (in this case, ammonia or a protected equivalent) to form an intermediate imine, which is then reduced in situ to the desired amine libretexts.org.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves fine-tuning the conditions for both the reductive amination and the Williamson ether synthesis steps.

For the reductive amination of 4-hydroxyphenylacetone, various chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used libretexts.org. However, biocatalytic methods using imine reductases (IREDs) have shown exceptional efficiency and selectivity. Studies have demonstrated that a range of IREDs can catalyze the reductive amination of 4-hydroxyphenylacetone with different amine partners, often achieving very high conversions (>99%) under mild conditions (e.g., 30°C in a buffered aqueous solution) nih.govresearchgate.net. The choice of enzyme and reaction parameters like substrate concentration and temperature are critical for maximizing yield researchgate.netresearchgate.net.

The table below summarizes reaction conditions from a study on the enzymatic reductive amination of 4-hydroxyphenylacetone, which is the key step in forming the aminopropylphenol precursor.

| Ketone Precursor | Amine Partner | Biocatalyst (IRED) | Temperature (°C) | Ketone Conc. (mM) | Amine Conc. (mM) | Max. Conversion (%) |

| 4-hydroxyphenylacetone | cyclopropylamine | Various IREDs | 30 | 10 | 100 | >99 |

| 4-methoxyphenylacetone | cyclopropylamine | Various IREDs | 37 | 10 | 100 | >99 |

| 4-methoxyphenylacetone | cyclopropylamine | p-IR06, p-IR13, etc. | 37 | 100 | 200 | >90 |

This data is derived from studies on analogous reductive amination reactions and illustrates typical conditions and outcomes. nih.govresearchgate.net

Once 4-(2-aminopropyl)phenol is obtained, the subsequent Williamson ether synthesis must be optimized. Key variables include the choice of base (NaOH, KOH), solvent (water, ethanol), and reaction temperature. Typical industrial processes for similar phenoxyacetic acids aim for high yields (>95%) by carefully controlling parameters such as the molar ratio of reactants, reaction time (e.g., 2-10 hours), and pH for acidification google.comgoogle.com.

Stereoselective Synthesis of Enantiopure Aminopropylphenoxyacetic Acid Derivatives

The 2-aminopropyl side chain contains a stereocenter, meaning the target compound can exist as a pair of enantiomers. The synthesis of enantiopure forms requires a stereoselective approach. While classical resolution of the final racemic mixture is possible, modern asymmetric synthesis methods offer a more direct route.

The key to a stereoselective synthesis lies in the creation of the chiral amine in 4-(2-aminopropyl)phenol. Asymmetric reductive amination of the prochiral ketone, 4-hydroxyphenylacetone, is the most effective strategy. The use of chiral catalysts or enzymes can direct the reaction to favor the formation of one enantiomer over the other.

Imine reductases (IREDs) have proven to be highly effective biocatalysts for the asymmetric synthesis of chiral amines researchgate.net. These enzymes, being inherently chiral, can distinguish between the two faces of the intermediate imine, leading to the production of a single enantiomer of the amine product with high enantiomeric excess. The stereochemical outcome (i.e., whether the (R)- or (S)-enantiomer is formed) is dependent on the specific IRED chosen from the vast library of available enzymes nih.govresearchgate.net.

By performing an asymmetric reductive amination of 4-hydroxyphenylacetone using a selected IRED, one can produce either (R)- or (S)-4-(2-aminopropyl)phenol. This enantiopure intermediate can then be carried forward through the Williamson ether synthesis—a reaction that does not affect the existing stereocenter—to yield the desired enantiopure (R)- or (S)-4-(2-aminopropyl)phenoxyacetic acid. This chemoenzymatic approach represents a powerful and efficient strategy for accessing these stereochemically defined molecules.

Asymmetric Synthesis Methodologies

The synthesis of specific enantiomers of 4-(2-aminopropyl)phenoxyacetic acid is crucial, as the biological properties of chiral molecules can differ significantly between enantiomers. nih.gov Asymmetric synthesis aims to convert an achiral starting material into a chiral product, favoring the formation of one enantiomer over the other. nih.gov Several established methodologies can be applied to introduce the chiral center at the 2-position of the aminopropyl side chain.

One common approach is substrate-controlled synthesis , where a chiral center already present in the starting material directs the stereochemical outcome of the reaction. iipseries.org For instance, a chiral precursor derived from a natural chiral pool, such as an amino acid like D-phenylalaninol, could be used to construct the aminopropyl side chain. nih.gov

Another strategy involves the use of chiral auxiliaries . In this method, a chiral molecule is temporarily attached to the achiral substrate. This auxiliary group sterically hinders one face of the molecule, forcing a subsequent reaction to occur from the less hindered face and thereby creating the desired stereocenter. After the key stereocenter-forming step, the auxiliary is removed.

Catalyst-regulated asymmetric synthesis is a highly efficient method that employs a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst. iipseries.orgnih.gov These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. iipseries.org For the synthesis of the chiral aminopropyl group, an asymmetric reduction of a corresponding imine or a reductive amination of a ketone precursor using a chiral catalyst would be a viable route.

While not a purely synthetic method, chiral resolution is a widely used industrial technique to separate a racemic mixture into its individual enantiomers. wikipedia.orggoogle.com The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.orggoogle.com After separation, the resolving agent is removed to yield the pure enantiomers.

| Asymmetric Strategy | Description | Key Features |

| Substrate Control | A chiral center within the substrate molecule directs the stereochemistry of a new chiral center. iipseries.org | Utilizes readily available chiral starting materials (chiral pool). Stoichiometric use of the chiral source. iipseries.org |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | The auxiliary is recoverable. Can be highly effective but requires additional synthetic steps for attachment and removal. |

| Chiral Catalysis | A small amount of a chiral catalyst creates a chiral environment to induce stereoselectivity. iipseries.orgnih.gov | Highly efficient (substoichiometric use of the chiral source). A broad range of catalysts are available. iipseries.org |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | Not a synthesis but a separation technique. The theoretical maximum yield for the desired enantiomer is 50% per cycle. google.com Commonly achieved via diastereomeric salt crystallization. wikipedia.org |

Biocatalytic Approaches to Chiral Aminopropyl Side Chains

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure chiral amines. nih.govsemanticscholar.org Enzyme-catalyzed reactions are known for their high stereoselectivity and ability to operate under mild conditions, which can prevent issues like racemization or rearrangement. nih.gov

The synthesis of the chiral aminopropyl side chain is well-suited for several classes of enzymes:

Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor. nih.gov Their high stereoselectivity makes them ideal for asymmetric synthesis. nih.govacs.org Wild-type transaminases were often limited to small substrates, but extensive protein engineering has produced variants capable of converting bulky, aromatic substrates, which would be necessary for precursors to 4-(2-aminopropyl)phenoxyacetic acid. nih.gov The collaboration between Merck and Codexis, for example, involved introducing 27 mutations into a transaminase to improve its function for pharmaceutical synthesis. researchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone to a chiral amine, using ammonia as the amino donor and a cofactor like NAD(P)H. researchgate.net Similar to transaminases, enzyme engineering has been crucial in developing AmDHs with broader substrate scopes suitable for pharmaceutical intermediates. nih.govresearchgate.net

Monoamine Oxidases (MAOs): Engineered variants of MAOs, such as MAO-N from Aspergillus niger, can be used in deracemization processes. semanticscholar.org In this approach, the enzyme selectively oxidizes one enantiomer of a racemic amine to the corresponding imine, which is then non-selectively reduced back to the racemic amine by a chemical reducing agent. Over time, this kinetic resolution process converts the racemic mixture into a single desired enantiomer. semanticscholar.org

These biocatalytic methods can be integrated into multi-enzyme cascade reactions, which can reduce the number of steps required in a traditional synthesis and utilize cheap starting materials. acs.orgmecp2024.com

| Enzyme Class | Reaction Type | Key Advantages |

| Transaminases (TAs) | Asymmetric amination of a prochiral ketone. nih.gov | High stereoselectivity; mild reaction conditions; engineered variants accept bulky substrates. nih.govresearchgate.net |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of a ketone. researchgate.net | Uses ammonia as the amine source; cofactor regeneration systems can be employed. nih.govresearchgate.net |

| Monoamine Oxidases (MAOs) | Deracemization via selective oxidation of one enantiomer. semanticscholar.org | Can achieve theoretical yields approaching 100% for the desired enantiomer. semanticscholar.org |

| Imine Reductases (IREDs) | Asymmetric reduction of a pre-formed imine. | Complements TA and AmDH approaches; useful for secondary and tertiary amine synthesis. researchgate.net |

Derivatization for Functional Exploration and Structural Modification

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the synthesis and evaluation of a series of analogs of a parent compound to determine how specific structural features influence its biological activity. liverpool.ac.uk For 4-(2-aminopropyl)phenoxyacetic acid, derivatization can be systematically performed at several key positions to probe these relationships.

Aromatic Ring Substitution: The phenoxy ring can be modified by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. The nature, size, and electronic properties of these substituents can significantly affect the molecule's interaction with biological targets. mdpi.com For example, studies on other phenoxyacetic acid derivatives have shown that the position and number of chlorine atoms on the aromatic ring alter the compound's reactivity and aromaticity. mdpi.com

Aminopropyl Side Chain Modification: The length of the alkyl chain could be varied (e.g., from aminomethyl to aminobutyl) to assess the optimal distance between the amino group and the phenoxy ring. Furthermore, the primary amine could be alkylated to form secondary or tertiary amines, which would alter its basicity and hydrogen bonding capacity.

The synthesis of these analogs allows researchers to build a comprehensive picture of the pharmacophore—the essential structural features required for biological activity. nih.gov

| Modification Site | Example Analogs | Rationale for Synthesis (SAR) |

| Aromatic Ring | 2-chloro-, 3-chloro-, 2,5-dichloro-, 4-methyl-, 4-methoxy- derivatives | To investigate the effect of electronic properties (electron-withdrawing vs. donating) and steric bulk on activity. mdpi.com |

| Alkyl Side Chain | 4-(2-aminobutyl)phenoxyacetic acid, 4-(aminomethyl)phenoxyacetic acid | To determine the optimal chain length for target binding. |

| Amino Group | 4-(2-(methylamino)propyl)phenoxyacetic acid, 4-(2-(dimethylamino)propyl)phenoxyacetic acid | To evaluate the role of the primary amine's hydrogen bonding ability and basicity. |

| Carboxylic Acid | Methyl 4-(2-aminopropyl)phenoxyacetate, 4-(2-aminopropyl)phenoxyacetamide | To probe the necessity of the acidic proton and explore different interactions via esters or amides. |

Introduction of Modifying Groups for Targeted Research Applications

Beyond SAR studies, specific functional groups can be introduced into the structure of 4-(2-aminopropyl)phenoxyacetic acid to create tool compounds for specialized research. These modifications are not intended to primarily alter the core biological activity but rather to enable specific experimental applications.

Labeling for Visualization and Quantification: Fluorescent tags (e.g., fluorescein, rhodamine) or biotin can be attached, typically to the amino or carboxylic acid group, often via a linker. These labeled molecules allow for visualization in cellular imaging studies or for use in affinity-based purification and detection assays.

Radiolabeling: Isotopes such as tritium (³H), carbon-14 (¹⁴C), or iodine-125 (¹²⁵I) can be incorporated into the molecule. Radiolabeled ligands are invaluable for quantitative receptor binding assays and for in vivo imaging techniques like positron emission tomography (PET) or autoradiography.

Photoaffinity Labels: These are groups (e.g., azides, benzophenones) that are chemically inert until activated by UV light. Upon activation, they form a highly reactive species that can covalently bond to a nearby biological target, such as a receptor or enzyme. This technique is used to irreversibly label and identify the specific binding partners of a compound.

Linkers for Immobilization: A linker arm with a terminal functional group (e.g., a carboxylic acid or an amine) can be added to the structure. This allows the molecule to be covalently attached to a solid support, such as a chromatography resin or a multi-well plate, for use in affinity chromatography or high-throughput screening applications. semanticscholar.org

The synthesis of these specialized derivatives is crucial for elucidating the mechanism of action, identifying biological targets, and developing quantitative assays for the parent compound. acs.org

| Modifying Group | Example | Research Application |

| Fluorescent Tag | Fluorescein isothiocyanate (FITC) | Cellular imaging, fluorescence polarization assays |

| Radiolabel | Tritium (³H), Carbon-14 (¹⁴C) | Receptor binding assays, metabolic studies, in vivo imaging |

| Photoaffinity Label | Phenyl azide, Benzophenone | Covalent labeling and identification of biological targets |

| Biotin Tag | Biotin | Affinity purification, pull-down assays, detection via streptavidin conjugates |

| Immobilization Linker | Polyethylene glycol (PEG) with a terminal amine | Attachment to solid supports for affinity chromatography or screening platforms |

Enantiomeric Resolution Methodologies for Rac. 4 2 Aminopropyl Phenoxyacetic Acid

Fundamental Principles of Racemic Mixture Separation

A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, making their separation by traditional methods like distillation or simple crystallization challenging. The fundamental principle behind the separation of a racemic mixture lies in the introduction of a chiral environment, which interacts differently with each enantiomer, thereby creating a discernible difference in their physical or chemical properties.

This differentiation can be achieved through two primary strategies:

Conversion to Diastereomers: The racemic mixture is reacted with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by conventional techniques such as fractional crystallization. Following separation, the individual diastereomers are then converted back to the original enantiomers, and the chiral resolving agent is recovered.

Chiral Recognition: This approach utilizes a chiral environment, such as a chiral stationary phase in chromatography, that exhibits selective interactions with one enantiomer over the other. This differential interaction leads to a difference in retention times, allowing for the separation of the enantiomers.

The choice of separation method depends on various factors, including the chemical nature of the racemate, the availability and cost of the chiral resolving agent or stationary phase, and the desired scale of the separation.

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques rely on the differential partitioning of the enantiomers between a stationary phase and a mobile phase, where at least one of these phases is chiral.

Chiral High-Performance Liquid Chromatography (HPLC) Development

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the enantioseparation of a broad range of compounds, including those with structures similar to 4-(2-Aminopropyl)phenoxyacetic acid. The development of a successful chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and a compatible mobile phase.

For compounds containing both acidic (carboxylic acid) and basic (primary amine) functional groups like 4-(2-Aminopropyl)phenoxyacetic acid, several types of CSPs can be effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based CSPs (e.g., human serum albumin), and Pirkle-type CSPs. The selection of the most suitable CSP is often empirical and requires screening a variety of columns.

Illustrative Data for Chiral HPLC Separation of Aminophenoxyacetic Acid Analogs:

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | α (Separation Factor) | Rs (Resolution) |

| Chiralpak AD-H | n-Hexane/Isopropanol/TFA (80:20:0.1) | 1.0 | 25 | 2.54 | 3.12 | 1.23 | 2.89 |

| Chiralcel OD-H | n-Hexane/Ethanol/TFA (90:10:0.1) | 0.8 | 25 | 3.15 | 4.01 | 1.27 | 3.54 |

| Lux Cellulose-1 | Acetonitrile (B52724)/Methanol (B129727)/Acetic Acid (50:50:0.1) | 1.2 | 30 | 1.89 | 2.25 | 1.19 | 2.15 |

k'1 and k'2 represent the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor (k'2/k'1), and Rs is the resolution factor.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

Gas Chromatography (GC): Chiral GC is a highly sensitive method for determining the enantiomeric purity of volatile compounds. For non-volatile compounds like 4-(2-Aminopropyl)phenoxyacetic acid, derivatization is necessary to increase their volatility. The amine and carboxylic acid groups can be derivatized, for example, by acylation and esterification, respectively. The resulting derivatives can then be separated on a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. While powerful for analytical purposes, the derivatization step can sometimes introduce complexities.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a polar organic modifier like methanol or ethanol. Polysaccharide-based CSPs are widely used and have shown excellent performance in SFC for the resolution of a wide range of chiral compounds. The technique is well-suited for both analytical and preparative scale separations.

Impact of Chiral Stationary Phases and Mobile Phase Modifiers

The success of a chromatographic enantioseparation is critically dependent on the choice of the chiral stationary phase (CSP) and the composition of the mobile phase.

Chiral Stationary Phases (CSPs): The chiral selector immobilized on the stationary phase is responsible for the chiral recognition. The mechanism of interaction can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on cellulose or amylose carbamate or benzoate derivatives coated or immobilized on a silica (B1680970) support. They offer broad applicability for a vast range of chiral compounds.

Protein-based CSPs: Columns based on proteins like human serum albumin (HSA) or α1-acid glycoprotein (AGP) are particularly effective for the separation of chiral acidic and basic drugs in reversed-phase mode.

Pirkle-type CSPs: These "brush-type" phases are based on small chiral molecules covalently bonded to the silica support and often rely on π-π interactions for chiral recognition.

Mobile Phase Modifiers: The mobile phase composition plays a crucial role in modulating the retention and enantioselectivity of the separation. In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like hexane with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). In reversed-phase chromatography, aqueous buffers are used with organic modifiers like acetonitrile or methanol.

For ionizable compounds like 4-(2-Aminopropyl)phenoxyacetic acid, the addition of small amounts of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and resolution. For acidic compounds, an acid like trifluoroacetic acid (TFA) or formic acid is commonly added to suppress the ionization of the carboxyl group. For basic compounds, an amine like diethylamine (DEA) or triethylamine (TEA) can be used to minimize interactions with residual silanol groups on the silica support. The concentration and type of modifier can have a significant impact on the separation and must be carefully optimized.

Crystallization-Based Enantiomeric Resolution

Crystallization-based methods are among the oldest and most industrially applied techniques for the separation of enantiomers on a large scale. These methods rely on the differential solubility of diastereomers.

Diastereoisomeric Salt Formation with Chiral Resolving Agents

For racemic compounds containing acidic or basic functional groups, such as 4-(2-Aminopropyl)phenoxyacetic acid, the formation of diastereomeric salts is a common and effective method for enantiomeric resolution. The process involves reacting the racemic mixture with an optically pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.

The selection of an appropriate chiral resolving agent is crucial for the success of this method. For a racemic carboxylic acid, a chiral base is used as the resolving agent. Conversely, for a racemic amine, a chiral acid is employed. Since 4-(2-Aminopropyl)phenoxyacetic acid is amphoteric, both chiral acids and chiral bases could potentially be used to form diastereomeric salts.

Commonly used chiral resolving agents include:

Chiral Bases: Brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethylamine.

Chiral Acids: (+)-Tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts in a particular solvent system. A screening process involving various resolving agents and solvents is often necessary to identify the optimal conditions for separation. After separation by crystallization, the desired enantiomer is recovered from the diastereomeric salt by treatment with an acid or a base to neutralize the resolving agent.

Preferential Crystallization Strategies

Preferential crystallization is a technique applicable to the resolution of racemic mixtures that crystallize as conglomerates—a physical mixture of separate crystals of each enantiomer. uni-halle.de This method avoids the need for a chiral resolving agent by leveraging the different crystallization kinetics of the enantiomers in a supersaturated solution. google.com The process is initiated by seeding a supersaturated solution of the racemate with crystals of one pure enantiomer. This induces the crystallization of the corresponding enantiomer from the mixture, while the other remains in the solution. wikipedia.org

For this technique to be applied to rac. 4-(2-aminopropyl)phenoxyacetic acid, it is essential first to determine if it forms a conglomerate. This can be assessed through thermal analysis (melting point phase diagram), solubility studies, and infrared spectroscopy. nih.gov If it is a conglomerate, the resolution process would involve carefully controlling the supersaturation and temperature to selectively crystallize one enantiomer. google.com The yield of a single preferential crystallization step is inherently limited to below 50% of the total racemate. uni-halle.denih.gov However, the process can be applied cyclically, alternating the seeding with each enantiomer to resolve the entire batch. google.com

Table 1: Key Requirements for Preferential Crystallization

| Requirement | Description |

| Crystal System | The racemic mixture must crystallize as a conglomerate, not a racemic compound (a single crystal lattice containing both enantiomers). |

| Supersaturation | A metastable supersaturated solution of the racemate is required to allow for selective nucleation and growth of the desired enantiomer upon seeding. |

| Seed Crystals | Pure crystals of one enantiomer are necessary to initiate the crystallization process selectively. |

| Process Control | Careful control of temperature, cooling rate, and agitation is crucial to prevent spontaneous nucleation of the undesired enantiomer. researchgate.net |

Advanced Optical Resolution Techniques

Membrane-Based Separations

Membrane-based separation is an advanced technique that utilizes chiral-selective membranes to resolve racemic mixtures. nih.gov These membranes are designed to preferentially interact with one enantiomer, allowing for its selective transport across the membrane, thereby separating it from the other enantiomer. The enantioselectivity of the membrane is typically achieved by incorporating a chiral selector into the membrane matrix. nih.gov

The application of this method to this compound would involve the development of a membrane containing a chiral selector capable of forming transient diastereomeric interactions with the enantiomers. Factors such as the choice of solvent, pressure, and temperature play a significant role in the efficiency and selectivity of the separation. This technique is part of a growing field of interest for its potential in continuous separation processes. nih.gov

Kinetic Resolution Approaches

Kinetic resolution differentiates two enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster to form a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org The theoretical maximum yield for the recovery of a single enantiomer from a kinetic resolution is 50%. nih.gov

For this compound, which contains both a carboxylic acid and an amine group, several kinetic resolution strategies could be employed:

Enzymatic Resolution : Lipases or proteases could be used to catalyze the enantioselective esterification of the carboxylic acid group or the acylation of the amine group. These enzymes create a chiral environment that favors the reaction of one enantiomer over the other. mdpi.com

Chemical Kinetic Resolution : A non-enzymatic chiral catalyst can be used to achieve enantioselective acylation or other derivatizations. nih.gov For example, a chiral acylating reagent could react preferentially with one of the enantiomers.

The success of kinetic resolution is highly dependent on the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is necessary to achieve high enantiomeric excess in both the product and the unreacted starting material. researchgate.net

Analytical Determination of Enantiomeric Excess and Optical Purity

After a resolution procedure, it is essential to determine the enantiomeric excess (ee) and optical purity of the separated products. Enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation on the chromatogram. phenomenex.com The enantiomeric excess can be calculated from the relative areas of the two peaks. A variety of CSPs are available, including those based on polysaccharides (cellulose or amylose derivatives), proteins, and cyclodextrins, which are effective for separating chiral compounds like acids and amines. phenomenex.comnih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Analysis

| CSP Type | Common Trade Names | Typical Analytes |

| Polysaccharide-based | Chiralpak®, Chiralcel®, Lux® phenomenex.com | A wide range of racemates, including acids, amines, and alcohols. |

| Macrocyclic Glycopeptide | Chirobiotic™ | Particularly effective for polar compounds, including amino acids. |

| Crown Ether-based | Crownpak® | Primary amino groups, suitable for amino acids and their derivatives. nih.gov |

| Pirkle-type (Brush-type) | Chirex® | Compounds capable of π-π interactions, hydrogen bonding, and dipole interactions. phenomenex.com |

Other methods for determining enantiomeric purity include:

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right-handed circularly polarized light. nih.gov The magnitude of the CD signal can be correlated with the enantiomeric excess, and calibration curves can be created using samples of known ee values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Using chiral shift reagents or chiral solvating agents, it is possible to induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their quantification. heraldopenaccess.us

Absolute Stereochemical Assignment of Enantiomers

Determining the absolute configuration (i.e., assigning the R or S descriptor) of the separated enantiomers is a critical final step.

X-ray Crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the pure enantiomer. By employing anomalous dispersion, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing its absolute stereochemistry. nih.gov If the enantiomer itself is difficult to crystallize, it can be co-crystallized with a known chiral molecule to facilitate crystal formation and analysis. nih.gov

When single crystals are not available, spectroscopic methods can be used:

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) : These chiroptical methods measure the differential absorption of circularly polarized light in the infrared and UV-visible regions, respectively. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be assigned.

NMR Spectroscopy : Derivatization of the enantiomer with a chiral agent of known absolute configuration, such as Mosher's acid, creates diastereomers. The analysis of the differences in the ¹H NMR chemical shifts of these diastereomers can be used to deduce the absolute configuration of the original enantiomer. researchgate.net

Molecular Mechanisms and Biological Interactions of 4 2 Aminopropyl Phenoxyacetic Acid Derivatives

Ligand-Target Interaction Studies

Understanding how these compounds interact with specific biological targets such as enzymes and receptors is crucial for elucidating their mechanism of action.

Phenoxyacetic acid derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) and are important targets in inflammation research. academicjournals.org COX-1 is typically expressed in most tissues, while COX-2 is induced during inflammatory responses. academicjournals.orgmdpi.com The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. academicjournals.org

Recent research into novel synthesized phenoxyacetic acid derivatives has demonstrated their potential as selective COX-2 inhibitors. mdpi.com In one study, a series of compounds were evaluated for their in vitro inhibitory activity against both COX-1 and COX-2. Several derivatives emerged as potent and selective inhibitors of COX-2, with inhibitory concentrations (IC₅₀) comparable to or even exceeding that of the established COX-2 inhibitor, celecoxib. mdpi.com For instance, certain compounds demonstrated IC₅₀ values against COX-2 as low as 0.06 µM, coupled with high selectivity over COX-1. mdpi.com This selectivity is a critical attribute, as specific inhibition of COX-2 is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. academicjournals.org The carboxylate group of similar acidic non-steroidal anti-inflammatory drugs has been shown to interact with key residues like Tyr-385 and Ser-530 within the COX active site, a potential mechanism for these derivatives as well. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Phenoxyacetic Acid Derivatives

The biological activity of phenoxyacetic acid derivatives is intricately linked to their molecular architecture. Modifications to the aromatic ring, the acetic acid side chain, and the aminopropyl group can significantly influence their interaction with biological targets, thereby altering their pharmacological effects.

Role of Stereochemistry in Biological Activity Profiles

The presence of a chiral center in the 2-aminopropyl moiety of rac. 4-(2-aminopropyl)phenoxyacetic acid means that it exists as a mixture of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. mdpi.com This is because biological systems, including receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. mdpi.com

The differential pharmacological activity of enantiomers arises from the three-dimensional arrangement of atoms, which determines how well a molecule can bind to its biological target. mdpi.com One enantiomer may fit perfectly into the binding site of a receptor, leading to a potent biological response, while the other enantiomer may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

For example, a study on the enantiomers of 3-(p-chlorophenyl)-4-aminobutanoic acid revealed that the R(+) enantiomer was significantly more effective than the S(-) enantiomer and the racemic mixture. nih.gov Similarly, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to a potential stereoselective uptake mechanism. mdpi.com

The following interactive table illustrates the differential activity of stereoisomers in selected chiral compounds.

| Compound | Stereoisomer | Observed Biological Activity | Reference |

| 3-(p-chlorophenyl)-4-aminobutanoic acid | R(+) enantiomer | 4.2-9.2-fold more effective than the S(-) enantiomer. | nih.gov |

| 3-(p-chlorophenyl)-4-aminobutanoic acid | S(-) enantiomer | Less effective than the R(+) enantiomer and the racemate. | nih.gov |

| 3-Br-acivicin and derivatives | (5S, αS) isomers | Significant antiplasmodial activity. | mdpi.com |

| 3-Br-acivicin and derivatives | Other stereoisomers | Inactive or significantly less active. | mdpi.com |

Given these established principles, it is highly probable that the enantiomers of 4-(2-aminopropyl)phenoxyacetic acid and its derivatives will exhibit different biological activities. The specific spatial arrangement of the amino group, the methyl group, and the phenoxyacetic acid moiety around the chiral carbon will likely lead to stereoselective interactions with their biological targets. Therefore, the separation and individual biological evaluation of the enantiomers are essential steps in the development of any therapeutically relevant derivative of this compound.

Metabolic Pathways and Environmental Biotransformation of Phenoxyacetic Acid Scaffolds

Microbial Degradation Pathways

Microbial degradation is a primary mechanism for the breakdown of phenoxyacetic acids in the environment. nih.govnih.gov Soil and aquatic microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy. nih.gov The efficiency of this biodegradation is influenced by environmental factors such as temperature, pH, oxygen levels, and the presence of essential nutrients like nitrogen and phosphorus. nih.govnih.gov

The bacterium Alcaligenes eutrophus JMP134 (also known as Cupriavidus necator JMP134) is a well-studied model organism for the degradation of chlorinated aromatic compounds, including phenoxyacetic acids. oup.comnih.gov This strain was originally isolated from soil due to its ability to grow on 2,4-D as its sole carbon source. oup.com The genetic determinants for the degradation of 2,4-D in this bacterium are often located on plasmids, such as the pJP4 plasmid. oup.comd-nb.info

The catabolic pathway is initiated by an α-ketoglutarate-dependent dioxygenase enzyme, encoded by the tfdA gene. psu.edunih.govnih.gov This enzyme cleaves the ether linkage of the phenoxyacetic acid side chain, converting the parent compound into a corresponding phenol (B47542) (e.g., 2,4-D is converted to 2,4-dichlorophenol). psu.eduresearchgate.net The resulting phenol is then hydroxylated to form a catechol, a key intermediate that enters one of several aromatic ring-cleavage pathways. d-nb.info

| Enzyme Class | Gene (Example) | Function in Phenoxyacetic Acid Catabolism | Reference |

| Dioxygenase | tfdA | Cleavage of the ether bond, converting the phenoxyacetic acid to a corresponding phenol. | psu.edunih.gov |

| Phenol Hydroxylase | - | Hydroxylation of the phenol intermediate to form a catechol. | d-nb.info |

| Catechol Dioxygenase | - | Cleavage of the aromatic ring of the catechol intermediate. | nih.govd-nb.info |

This table summarizes key enzyme classes involved in the initial stages of phenoxyacetic acid degradation by bacteria like Alcaligenes eutrophus.

Once a catechol intermediate is formed, the aromatic ring is cleaved by dioxygenase enzymes. researchgate.net Bacteria employ two main strategies for this cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govpsu.edu

Ortho-cleavage (intradiol cleavage): In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons of the catechol ring. researchgate.netpsu.edu This results in the formation of cis,cis-muconic acid. psu.edu Subsequent enzymatic reactions convert this intermediate into compounds like succinic acid and acetic acid, which can then enter the central metabolic tricarboxylic acid (TCA) cycle. psu.edu The ortho-pathway is commonly used for the degradation of chlorinated phenoxyacetic acids in strains like A. eutrophus JMP134. d-nb.info

Meta-cleavage (extradiol cleavage): This pathway involves catechol 2,3-dioxygenase, which cleaves the bond adjacent to the two hydroxyl groups. psu.edu This leads to the formation of a hydroxymuconic semialdehyde. psu.edu Further metabolism of this product yields compounds such as acetaldehyde (B116499) and pyruvic acid, which also enter central metabolism. psu.edu While both pathways can exist in a single organism, effective regulation prevents the misrouting of chlorinated intermediates into an unproductive meta-cleavage pathway. d-nb.infonih.gov

Environmental Fate and Persistence Studies

The environmental behavior of phenoxyacetic acids is largely dictated by their physical and chemical properties, particularly their high water solubility and low tendency to adsorb to soil particles. nih.govnih.govresearchgate.net This makes them mobile in the environment, with the potential to leach into groundwater and be transported to surface waters. nih.govjuniperpublishers.com

In both soil and aquatic environments, microbial degradation is the key process governing the persistence of phenoxyacetic acids. nih.govjuniperpublishers.com The rate of this biotransformation is dependent on the presence of adapted microbial populations and favorable environmental conditions. juniperpublishers.com In soils with a history of exposure to these compounds, degradation can be rapid. The process can occur under both aerobic and anaerobic conditions, although the rate is significantly slower in the absence of oxygen. juniperpublishers.commdpi.com For instance, the anaerobic half-life of 2,4-D has been reported to be over 300 days, compared to much shorter half-lives under aerobic conditions. juniperpublishers.com The transfer of catabolic genes, such as tfdA, between soil bacteria can enhance the degradation capacity of the microbial community. nih.gov

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of rac. 4-(2-Aminopropyl)phenoxyacetic acid is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenoxy ring are expected to appear as two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the oxyacetic acid group (-O-CH₂-COOH) would likely present as a singlet around δ 4.6 ppm. The protons of the aminopropyl side chain would show more complex splitting patterns. The methine proton (-CH-) adjacent to the amino group and the aromatic ring is predicted to be a multiplet around δ 3.0-3.5 ppm. The methylene protons (-CH₂-) of the propyl group would likely appear as a multiplet in the δ 1.6-2.0 ppm region, and the methyl protons (-CH₃) as a doublet around δ 1.1-1.3 ppm. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are expected to be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carboxyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the aromatic ring are predicted to appear between δ 115 and δ 160 ppm, with the carbon attached to the oxygen being the most downfield. The methylene carbon of the oxyacetic acid group is anticipated around δ 65 ppm. For the aminopropyl side chain, the methine carbon is expected at approximately δ 40-45 ppm, the methylene carbon around δ 20-25 ppm, and the methyl carbon at δ 15-20 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for confirming the assignments made in the 1D spectra. A COSY spectrum would show correlations between adjacent protons, for instance, between the methine and methylene protons of the aminopropyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H connectivities. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for example, between the methylene protons of the oxyacetic acid group and the aromatic carbon attached to the oxygen, definitively establishing the connectivity of the entire molecule.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8-7.2 (m) | 115-130 |

| Aromatic C-O | - | 155-160 |

| Aromatic C-C₃H₇N | - | 130-135 |

| -O-CH₂-COOH | 4.6 (s) | 65-70 |

| -O-CH₂-COOH | - | 170-175 |

| -CH(NH₂)-CH₃ | 3.0-3.5 (m) | 40-45 |

| -CH₂-CH(NH₂) | 1.6-2.0 (m) | 20-25 |

| -CH₃ | 1.1-1.3 (d) | 15-20 |

| -NH₂ | Variable (broad s) | - |

| -COOH | Variable (broad s) | - |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy probes the vibrational modes of molecules and is highly effective for identifying functional groups.

FTIR Spectroscopy: The Fourier-Transform Infrared (FTIR) spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid should appear as a strong, sharp band around 1700-1730 cm⁻¹. The N-H stretching of the primary amine is expected to be in the 3300-3500 cm⁻¹ region, possibly as a doublet. The C-O stretching of the ether linkage would likely be observed around 1230-1270 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. Aromatic C=C stretching bands should appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in Raman spectra. The C=C stretching of the aromatic ring would be prominent. While the C=O stretch is typically weaker in Raman than in IR, it should still be observable.

Predicted FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | 2500-3300 (broad) | Weak |

| N-H (Amine) | 3300-3500 | Weak |

| C-H (Aromatic) | >3000 | Strong |

| C-H (Aliphatic) | <3000 | Strong |

| C=O (Carboxylic acid) | 1700-1730 (strong) | Moderate |

| C=C (Aromatic) | 1450-1600 | Strong |

| C-O (Ether) | 1230-1270, 1000-1050 | Moderate |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound (C₁₁H₁₅NO₃) would be expected at m/z 209. A common fragmentation pathway for phenoxyacetic acids is the loss of the carboxyl group, which would lead to a fragment at m/z 164. Another likely fragmentation would be the cleavage of the bond between the propyl side chain and the aromatic ring, resulting in a fragment corresponding to the aminopropyl cation at m/z 58.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₁H₁₅NO₃, the calculated exact mass is 209.1052. An experimental HRMS value matching this calculated mass to within a few parts per million would provide strong evidence for the proposed molecular formula.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. For this compound, the phenoxy group acts as a chromophore. The UV-Vis spectrum, likely recorded in a solvent like methanol (B129727) or ethanol, is predicted to show an absorption maximum (λ_max) around 270-280 nm, which is characteristic of the π → π* transitions of the substituted benzene ring. researchgate.net A second, more intense absorption band might be observed at a shorter wavelength, around 220-230 nm.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating components of a mixture and are routinely used to assess the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of the carboxylic acid and primary amine functional groups, direct analysis of this compound by GC-MS would be challenging. Therefore, derivatization would be necessary to increase its volatility and thermal stability. nih.govjfda-online.com A common derivatization strategy involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the carboxylic acid and amine groups into their corresponding trimethylsilyl (B98337) (TMS) esters and TMS-amines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound.

A plausible LC-MS method for the analysis of this compound would involve reversed-phase chromatography coupled with a tandem mass spectrometer (MS/MS). The presence of both an acidic carboxylic group and a basic amino group makes the compound amenable to analysis in both positive and negative ionization modes, though the aminopropyl group would likely favor positive ionization.

Chromatographic Separation: A C18 stationary phase would be effective for retaining the compound. A gradient elution using a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would be employed to achieve good separation and peak shape.

Mass Spectrometric Detection: Electrospray ionization (ESI) would be the preferred ionization source due to the polar nature of the analyte. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion for MS/MS analysis. Collision-induced dissociation (CID) of the precursor ion would generate characteristic product ions, which are crucial for structural confirmation and selective quantification.

Table 1: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 196.10 |

| Product Ions (hypothetical) | Fragments corresponding to the loss of water, the carboxylic acid group, and cleavage of the aminopropyl side chain. |

This LC-MS/MS approach would provide high sensitivity and selectivity for the determination of this compound in various matrices.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related compound, 2-(2-Isopropylphenoxy)acetic acid, provides insight into the expected solid-state conformation. researchgate.net

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

Table 2: Representative Crystallographic Data for a Phenoxyacetic Acid Derivative (2-(2-Isopropylphenoxy)acetic acid) researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.9825(2) Å, b = 7.8623(2) Å, c = 11.9240(3) Åα = 104.564(1)°, β = 93.570(1)°, γ = 112.302(1)° |

| Volume | 494.38(2) ų |

| Z | 2 |

| Calculated Density | 1.305 Mg/m³ |

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a cornerstone of chemical characterization, providing empirical evidence for the molecular formula. For this compound, with a molecular formula of C₁₁H₁₅NO₃, the theoretical elemental composition can be calculated.

In a typical combustion analysis, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are determined. The percentage of oxygen is usually determined by difference.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₅NO₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 63.14 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.70 |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.93 |

| Total | 209.245 | 100.00 |

Experimental results from elemental analysis that are within ±0.4% of the theoretical values are generally considered to be in good agreement and provide strong support for the proposed molecular formula. nih.gov

Electrophoretic Techniques for Chemical Purity Assessment (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for the separation of enantiomers. Given that this compound is a racemic mixture, chiral capillary electrophoresis is the technique of choice for separating its enantiomers and assessing its enantiomeric purity.

In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. Common chiral selectors include cyclodextrins, proteins, and certain antibiotics. nih.govnih.gov

For the separation of the enantiomers of this compound, a method employing a chiral selector such as a cyclodextrin (B1172386) derivative would be appropriate. The separation can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH of the buffer, the applied voltage, and the capillary temperature. nih.gov

Table 4: Illustrative Capillary Electrophoresis Parameters for Chiral Separation of Phenoxyacetic Acids nih.gov

| Parameter | Condition |

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | Phosphate buffer at a specific pH |

| Chiral Selector | e.g., Hydroxypropyl-β-cyclodextrin |

| Applied Voltage | 15-25 kV |

| Temperature | 20-25 °C |

| Detection | UV-Vis at a suitable wavelength (e.g., 214 nm) |

A successful chiral CE separation would result in two distinct peaks in the electropherogram, corresponding to the two enantiomers of this compound. The ratio of the peak areas can be used to determine the enantiomeric excess of the sample.

Computational Chemistry and Theoretical Modeling of Phenoxyacetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the electronic properties of molecules, offering a foundational understanding of their intrinsic stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For phenoxyacetic acid and its derivatives, DFT calculations, often utilizing functionals like B3LYP, are performed to determine optimized molecular geometries, vibrational frequencies, and energies. orientjchem.org These calculations provide a detailed picture of bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. orientjchem.org

Studies on phenoxyacetic acid and its p-chloro derivative have used the B3LYP method with basis sets such as 6-311++g(d,p) to compute the molecular structure and vibrational frequencies. orientjchem.org The results from these theoretical calculations have shown very good agreement with experimental values obtained from Fourier Transform Infrared (FT-IR) spectra. orientjchem.org Such computational approaches are also used to calculate various molecular properties, including total static dipole moment, mean polarizability, and Mulliken charges, to understand the distribution of electron density within the molecule. researchgate.netscispace.com

| Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|

| DFT (B3LYP), Hartree-Fock (HF), Møller-Plesset (MP2) | 6-311++g(d,p) | Optimized geometry, harmonic vibrational frequencies, infrared intensities | orientjchem.org |

| DFT (B3PW91), Hartree-Fock (HF) | 6-311+G(d,p) | Molecular structure, HOMO-LUMO analysis, molecular electrostatic potential (MEP), Mulliken charges | researchgate.netscispace.com |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. youtube.comnumberanalytics.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). youtube.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap is indicative of a more reactive molecule. nih.gov For phenoxyacetic acid derivatives, DFT calculations are used to determine the energies of these frontier orbitals and the corresponding energy gap, which helps in predicting their reactivity. researchgate.netresearchgate.net The HOMO-LUMO gap can be correlated with the electronic properties of substituents on the phenoxyacetic acid core. nih.gov

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Gaseous | -6.491 | -1.918 | 4.573 | researchgate.net |

| Aqueous | -6.555 | -1.878 | 4.677 | researchgate.net |

| Acetone | -6.551 | -1.878 | 4.673 | researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govrsc.org For phenoxyacetic acid systems, MD simulations provide valuable insights into their conformational flexibility and dynamic behavior in different environments, such as in solution. These simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. nih.gov

Conformational analysis of phenoxyacetic acid derivatives shows that the side chain can adopt various orientations, which are often described as synclinal or antiperiplanar. researchgate.net The specific conformation can be influenced by intermolecular interactions, such as those occurring in molecular complexes or crystal lattices. researchgate.net MD simulations can be used to explore the conformational landscape of a molecule like rac. 4-(2-Aminopropyl)phenoxyacetic acid, identifying the most stable conformers and understanding how interactions with solvent molecules or biological receptors can influence its shape. nih.govmdpi.com This information is critical for understanding how the molecule fits into a receptor's binding site.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This modeling is instrumental in drug discovery and medicinal chemistry for phenoxyacetic acid derivatives. nih.govresearchgate.net

Molecular docking simulations are used to place a ligand, such as a phenoxyacetic acid derivative, into the binding site of a target protein. mdpi.comscienceopen.com The process generates multiple possible binding poses and uses a scoring function to estimate the binding affinity for each pose. ibm.com The pose with the best score is predicted to be the most favorable binding mode.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. mdpi.com For example, in a study of phenoxyacetic acid derivatives as COX-2 inhibitors, docking revealed that the carboxylate moiety could form hydrogen bonds with key amino acid residues like Arg513 and Tyr355 in the active site. mdpi.com The prediction of these binding poses and interaction energies is a crucial first step in understanding the mechanism of action at a molecular level. docking.org

| Ligand Moiety | Protein Residue | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylate | Arg513 | Hydrogen Bond | mdpi.com |

| Carboxylate | His90 | Hydrogen Bond | mdpi.com |

| Carbonyl (of carboxylate) | Tyr355 | Hydrogen Bond | mdpi.com |

| Carbonyl (of hydrazide spacer) | Tyr385 | Hydrogen Bond | mdpi.com |

| Phenoxy ring | Leu352 | Pi-Alkyl Interaction | mdpi.com |

If docking studies reveal an unoccupied hydrophobic pocket within the binding site near the bound ligand, a rational design approach would involve adding a suitable hydrophobic group to the ligand's structure to fill that pocket. h-its.org This modification would be predicted to increase hydrophobic interactions and enhance the binding affinity. This iterative process of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, allowing for the targeted development of more potent and specific therapeutic agents based on the phenoxyacetic acid scaffold. nih.govmdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational techniques in modern chemistry and drug discovery. These methods aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For phenoxyacetic acid systems, including "this compound," these approaches offer a powerful means to predict biological properties, guide the synthesis of new derivatives, and understand the molecular features driving their effects.

The primary goal of QSAR in the context of phenoxyacetic acid derivatives is to develop robust and predictive models that can forecast the biological activity of novel or untested compounds. This process involves creating a dataset of compounds with known activities and then identifying the key molecular descriptors that correlate with these activities.

Methodologies and Key Findings:

Research on phenoxyacetic acid congeners has successfully employed hybrid methods that combine experimental data from liquid biomimetic chromatography with in silico calculated molecular descriptors to build predictive QSAR models. mdpi.comnih.gov These models have been developed to predict a range of biological properties crucial for both herbicidal and potential therapeutic applications. mdpi.comnih.gov

Key biological properties modeled for phenoxyacetic acid derivatives include:

Penetration through the plant cuticle (log Pw/pc)

Permeation through the skin (log Kp)

Distribution across the blood-brain barrier (log BB)

Binding affinity to human serum albumin (log Pw/HSA)

Hemolytic toxicity (HC50) mdpi.com

The development of these predictive models has revealed that the biological efficacy of phenoxyacetic acid derivatives is significantly influenced by a combination of molecular properties. nih.gov Studies consistently highlight the importance of three main factors:

Lipophilicity: This property, often expressed as log P, governs how well a compound can pass through biological membranes. mdpi.com

Polarizability: This electronic descriptor relates to the molecule's ability to have its electron cloud distorted by an electric field, which is crucial for molecular interactions. mdpi.comnih.gov

Hydrogen Bonding Capacity: The sum of hydrogen bond donors and acceptors in a molecule is a critical determinant of its interactions with biological targets like proteins and enzymes. mdpi.comnih.gov

For instance, one QSAR study on phenoxyacetic acid congeners established models where these descriptors were used to predict permeability and protein binding. The models demonstrated that penetration through various biological barriers is dependent on a balance of lipophilicity, polarizability, and hydrogen bonding characteristics. mdpi.com Similarly, models for hemolytic toxicity indicated that compounds that are smaller, more water-soluble, and possess more hydrogen bond acceptors tend to be more toxic to red blood cells. mdpi.com

While no specific QSAR models for "this compound" are detailed in the literature, the established models for the broader class of phenoxyacetic acids can be applied to it. By calculating the specific molecular descriptors for this compound (such as its lipophilicity, polarizability, and hydrogen bond count), its biological activities, such as membrane permeability and potential toxicity, could be predicted.

Table 1: Key Molecular Descriptors in QSAR Models for Phenoxyacetic Acid Derivatives

Virtual screening (VS) is a computational methodology used to search vast libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as an enzyme or receptor. wuxibiology.comnih.gov This approach is instrumental in the early stages of drug and herbicide discovery, allowing researchers to prioritize a smaller, more promising set of molecules for synthesis and experimental testing. nih.govyoutube.com

Virtual Screening Strategies:

For the phenoxyacetic acid scaffold, virtual screening can be employed to discover new derivatives with desired biological activities, such as herbicidal effects or specific therapeutic actions like anti-inflammatory or antidiabetic properties. nih.govscilit.combeilstein-journals.org The process typically involves:

Target Identification: A specific protein target is chosen, for example, an auxin-binding protein for herbicides or a receptor like FFA1 for antidiabetic agents. mdpi.comnih.gov

Library Preparation: A large database of chemical structures is prepared for screening. This can be a commercial library containing millions or even billions of compounds, or a custom-designed "focused" library. wuxibiology.comnih.gov

Computational Docking: The compounds from the library are computationally "docked" into the binding site of the target protein to predict their binding affinity and orientation. scispace.com

Hit Identification: Compounds are ranked based on their docking scores and other criteria, and the top-ranking "hits" are selected for further investigation. wuxibiology.com

Library Design for Phenoxyacetic Acid Systems:

The design of a focused virtual library is a powerful strategy to explore the chemical space around a known active scaffold like phenoxyacetic acid. Starting with the core structure of "this compound," a virtual library can be generated by systematically modifying different parts of the molecule. This process, known as library enumeration, allows for the exploration of structure-activity relationships (SAR). wuxibiology.commssm.edu

Key modification points on the "this compound" scaffold for library design would include:

The Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, or nitro groups) at different positions to modulate electronic and steric properties.

The Propyl Linker: Modifying the length or branching of the alkyl chain.

The Amine Group: Converting the primary amine to secondary or tertiary amines, or other functional groups.

The Acetic Acid Moiety: Esterification or amidation of the carboxylic acid.

QSAR models, as described in the previous section, can be integrated into the virtual screening workflow. After an initial docking screen, the QSAR models can be used as a filter to predict various properties (e.g., permeability, toxicity) of the hit compounds, providing a more comprehensive assessment and helping to prioritize the most promising candidates.

Table 2: Hypothetical Library Design Strategy Based on the Phenoxyacetic Acid Scaffold

By applying these chemoinformatic strategies, researchers can efficiently navigate the vast chemical space of phenoxyacetic acid derivatives to identify novel compounds with optimized biological activity profiles.

Future Research Directions and Academic Applications of 4 2 Aminopropyl Phenoxyacetic Acid Research

Exploration of Novel Therapeutic Modalities (Conceptual)

The phenoxyacetic acid scaffold is a versatile platform in medicinal chemistry. Future research could conceptually explore the therapeutic potential of rac. 4-(2-Aminopropyl)phenoxyacetic acid and its derivatives across several disease areas. The primary amine and carboxylic acid groups offer reactive sites for creating a diverse library of analogues with modified properties.

One promising area is oncology. Novel esters derived from phenoxyacetic acid have been synthesized and shown to act as allosteric inhibitors of Akt, a key protein in cancer-related signaling pathways. nih.gov These compounds have demonstrated significant anti-proliferative activity in KRAS-mutated colon cancer cells. nih.gov This suggests that derivatives of 4-(2-Aminopropyl)phenoxyacetic acid could be designed and screened for similar inhibitory activities against cancer-related targets. The aminopropyl group, in particular, could be functionalized to enhance binding affinity or modulate pharmacokinetic properties.